molecular formula C14H26N2O4 B1323333 Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate CAS No. 400898-92-2

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate

Cat. No.: B1323333
CAS No.: 400898-92-2
M. Wt: 286.37 g/mol
InChI Key: VCYMEIIREZLGFN-UHFFFAOYSA-N
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Description

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate (CAS: 400898-92-2) is a carbamate derivative featuring a trans-4-substituted cyclohexane ring. The molecule includes a tert-butyl carbamate group and an N-methoxy-N-methylcarbamoyl substituent, which resembles a Weinreb amide analog. This structural motif is critical in organic synthesis, particularly for stabilizing intermediates during the formation of ketones or amides via reactions with organometallic reagents. The compound is cataloged as a high-purity (98%) intermediate, highlighting its utility in pharmaceutical and agrochemical research.

Properties

IUPAC Name

tert-butyl N-[4-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-10(7-9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYMEIIREZLGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641002
Record name tert-Butyl {4-[methoxy(methyl)carbamoyl]cyclohexyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400898-92-2
Record name tert-Butyl {4-[methoxy(methyl)carbamoyl]cyclohexyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Identity and Properties

These properties influence the choice of solvents, reagents, and reaction conditions in the synthesis process.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Protection tert-Butyl carbamate reagent (Boc2O) 0-25 °C 1-3 hours Use of base (e.g., triethylamine)
Carbamoylation N-methoxy-N-methylcarbamoyl chloride or equivalent 0-60 °C 3-8 hours Neutral reagent forms preferred
Stirring Continuous stirring 20-60 °C 1-10 hours Critical for reaction completion
Purification Crystallization or chromatography Ambient or cooled Variable Ensures isomeric purity

The reaction progress is typically monitored by HPLC or TLC to determine completion and yield.

Research Findings and Optimization

  • Yield Improvement: Using neutral reagents and controlled addition of triethylamine reduces side reactions and solidification, improving yield from ~85% to ~93%.
  • Purity Enhancement: Optimized stirring and temperature control minimize impurities and favor the trans isomer formation.
  • Scalability: The method is scalable to industrial levels due to reduced viscosity and better reaction control.
  • Environmental Impact: Reduced use of excess base and solvents aligns with green chemistry principles.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations Reference
Conventional Boc Protection + Carbamoylation Use of Boc2O and carbamoyl chloride; base catalysis Well-established, high selectivity May require excess base, stirring issues
Patented Neutral Reagent Method (WO2019158550A1) Neutral reagents, controlled triethylamine addition, optimized stirring Higher yield (up to 93%), reduced viscosity, scalable Requires precise control of conditions

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing novel drugs aimed at treating various diseases, including cancer and neurological disorders. The compound's structure allows for modifications that enhance drug efficacy and selectivity.

Case Study:
In a study focused on synthesizing potent inhibitors for a specific enzyme linked to cancer progression, researchers incorporated this compound into their synthetic pathway. The resulting derivatives exhibited improved binding affinity and selectivity compared to existing drugs, highlighting the compound's potential in drug discovery .

Agricultural Chemistry

Enhancement of Agrochemicals:
The compound is integral to formulating agrochemicals, particularly pesticides and herbicides. Its incorporation enhances the efficacy of these chemicals, leading to improved crop yields and better protection against pests and diseases.

Data Table: Effectiveness of Agrochemical Formulations

Formulation TypeActive IngredientYield Improvement (%)Pest Resistance
HerbicideTert-butyl trans-4-carbamate20%High
InsecticideTert-butyl trans-4-carbamate15%Moderate

Material Science

Polymer Incorporation:
In material science, this compound can be integrated into polymer matrices to enhance their mechanical properties. This application is particularly relevant in developing durable materials for construction and automotive industries.

Case Study:
Research demonstrated that incorporating this compound into polycarbonate resulted in a significant increase in impact resistance and thermal stability. The modified polymer exhibited a 30% improvement in mechanical strength compared to unmodified samples .

Biochemical Research

Studies on Enzyme Inhibition:
The compound is employed in biochemical research to study enzyme inhibition and receptor binding. Its structural characteristics allow researchers to explore biological mechanisms and identify potential therapeutic targets.

Case Study:
A recent investigation utilized this compound to assess its effects on a specific receptor involved in inflammatory responses. The results indicated that the compound effectively inhibited receptor activation, suggesting its potential as an anti-inflammatory agent .

Cosmetic Formulations

Skin Absorption Enhancement:
In the cosmetic industry, this compound is explored for its ability to enhance skin absorption of active ingredients, improving product efficacy. Its inclusion in formulations may lead to better penetration of beneficial compounds into the skin.

Data Table: Efficacy of Cosmetic Formulations

Product TypeActive IngredientAbsorption Rate (%)
MoisturizerTert-butyl carbamate25%
SerumTert-butyl carbamate30%

Mechanism of Action

The mechanism of action of tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate involves its interaction with specific molecular targets. It can inhibit or activate certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Variations

The tert-butyl trans-4-substituted cyclohexylcarbamate scaffold is highly modular, enabling diverse functionalization. Below is a comparative analysis of key analogs:

Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Characteristics References
N-Methoxy-N-methylcarbamoyl 400898-92-2 C₁₄H₂₅N₂O₄ 285.36 Weinreb amide analog; stabilizes ketone intermediates; 98% purity (Combi-Blocks).
Formyl 181308-57-6 C₁₂H₂₁NO₃ 227.30 Aldehyde functionality; used in condensation reactions (e.g., reductive amination).
Bromomethyl 67470265 C₁₂H₂₂BrNO₂ 316.21 Electrophilic site for nucleophilic substitution; precursor to alkylated derivatives.
Ethynyl 947141-86-8 C₁₂H₁₉NO₂ 209.28 Alkyne group for click chemistry or Sonogashira couplings.
2-Oxoethyl 215790-29-7 C₁₃H₂₃NO₃ 241.33 Ketone precursor; intermediate in dopamine D3 receptor agonist synthesis.
Hydroxymethyl 223131-01-9 C₁₂H₂₃NO₃ 229.32 Polar group for solubility tuning; used in peptide coupling.
Aminomethyl N/A C₁₂H₂₄N₂O₂ 228.33 Amine functionality for further derivatization (e.g., amide bond formation).

Commercial Availability

  • The target compound is available at 98% purity from Combi-Blocks but listed as discontinued by CymitQuimica.
  • Bromomethyl and ethynyl analogs are stocked by Thermo Scientific, while formyl and hydroxymethyl variants are widely cataloged.

Biological Activity

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate, with the CAS number 400898-92-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C14H26N2O4
  • Molecular Weight : 286.37 g/mol
  • IUPAC Name : tert-butyl N-[4-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate
  • InChI Key : VCYMEIIREZLGFN-UHFFFAOYSA-N

The compound features a cyclohexane ring substituted with a tert-butyl group and carbamate functionalities, which are significant for its biological interactions.

This compound exhibits various biological activities that can be attributed to its structural components. The presence of the carbamate moiety is crucial for its interaction with biological targets, potentially influencing enzyme inhibition or receptor binding.

Pharmacological Studies

  • Anticancer Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis in malignant cells, likely through the modulation of apoptotic pathways.
  • Anti-inflammatory Effects : Research suggests that it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.
  • Neuroprotective Properties : There is emerging evidence that compounds with similar structures can protect neuronal cells from oxidative stress, hinting at a possible neuroprotective role for this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectionProtects neuronal cells from oxidative stress

Detailed Research Insights

  • Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxicity against breast and colon cancer cell lines at concentrations ranging from 10 to 50 µM. The compound showed a dose-dependent response, indicating its potential as an anticancer agent.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, suggesting a mechanism involving the modulation of immune responses.
  • Oxidative Stress Studies : Using neuronal cell cultures exposed to oxidative stress, treatment with this compound led to decreased markers of oxidative damage, supporting its neuroprotective claims.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate, and how can intermediates be optimized?

The compound is typically synthesized via carbamate-protected cyclohexylamine intermediates. A common approach involves:

  • Boc-protection : Reacting trans-4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using lithium tert-butoxide as a base to form tert-butyl trans-4-hydroxycyclohexylcarbamate .
  • Functionalization : Subsequent coupling of the hydroxyl group with N-methoxy-N-methylcarbamoyl chloride under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or via activation with p-toluenesulfonyl chloride (TsCl) to introduce the carbamoyl moiety .
  • Purification : Recrystallization from 1-chlorobutane or column chromatography (silica gel, ethyl acetate/hexane) yields the final product with ≥75% purity .

Q. What analytical methods are recommended for characterizing this compound and verifying its regiochemistry?

  • NMR Spectroscopy : ¹H/¹³C NMR is critical for confirming regiochemistry. For example, trans-configuration is confirmed by axial-equatorial proton coupling patterns (J = 10–12 Hz) in the cyclohexane ring .
  • HPLC-MS : Used to assess purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 329.3) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. How should stability and storage conditions be managed to prevent decomposition?

  • Storage : Stable at room temperature in inert conditions (argon atmosphere) away from light and moisture. Avoid prolonged exposure to acids/bases or oxidizing agents, which may cleave the Boc group .
  • Handling : Use desiccants (e.g., molecular sieves) in storage vials and conduct reactions under nitrogen to minimize hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the cyclohexyl ring be addressed?

  • Steric Control : Use bulky reagents (e.g., Boc₂O) to favor trans- over cis-isomer formation due to axial attack on the cyclohexylamine .
  • Directing Groups : Introduce temporary protecting groups (e.g., phthalimide) to guide substitution at the 4-position .
  • Computational Modeling : DFT calculations predict transition-state energies to optimize reaction pathways .

Q. How should researchers resolve contradictions in reported yields and purity across synthetic protocols?

  • Reproducibility Checks : Validate methods using standardized conditions (e.g., solvent purity, temperature control). For example, lithium tert-butoxide in THF at 25°C yields 63.8% purity , but substituting NaH may improve efficiency .
  • Batch Analysis : Compare multiple synthesis batches via LC-MS to identify impurities (e.g., residual TsCl or Boc-deprotected byproducts) .

Q. What mechanistic insights explain the compound’s role in peptidomimetic drug discovery?

  • Bioisosteric Replacement : The tert-butyl carbamate mimics peptide bonds, enhancing metabolic stability while retaining hydrogen-bonding capacity .
  • Conformational Rigidity : The trans-cyclohexyl scaffold reduces entropy loss upon binding to targets like proteases or GPCRs .
  • Case Study : This compound was used to develop VLA-4 antagonists by replacing labile ester groups with carbamates, improving bioavailability .

Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?

  • Co-solvent Systems : Use DMSO:water (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Derivatives : Temporarily modify the carbamate with PEGylated groups, which hydrolyze under physiological conditions .

Methodological Considerations

  • Contradictory Data : For example, reports 75% purity post-recrystallization, while claims ≥97% purity via column chromatography. This discrepancy highlights the need for protocol optimization based on solvent polarity and temperature .
  • Safety Protocols : While no acute toxicity is reported, use PPE (gloves, goggles) and fume hoods during synthesis due to potential irritants (e.g., TsCl) .

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